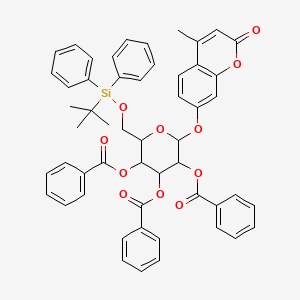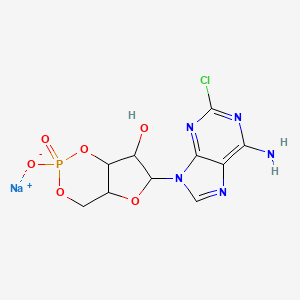
2-Chloroadenosine-3',5'-cyclic monophosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt is a derivative of adenosine-3’,5’-cyclic monophosphate, a crucial second messenger in various biological processes. This compound is known for its role in signal transduction pathways, particularly in the activation of protein kinase A (PKA).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt typically involves the chlorination of adenosine-3’,5’-cyclic monophosphate. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom at the 2-position of the adenosine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride in anhydrous solvents.
Industrial Production Methods
Industrial production of 2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically crystallized and purified through recrystallization techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield adenosine derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Substituted adenosine derivatives.
Hydrolysis: Adenosine and its related compounds.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
科学的研究の応用
2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studying signal transduction pathways and cellular responses.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
作用機序
The compound exerts its effects primarily through the activation of protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the kinase, leading to the phosphorylation of target proteins. This activation triggers various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Adenosine-3’,5’-cyclic monophosphate sodium salt: A key regulator of many cellular reactions and a second messenger in signal transduction mechanisms.
Guanosine-3’,5’-cyclic monophosphate sodium salt: Another cyclic nucleotide involved in similar signaling pathways.
8-Bromo-2’-monobutyryladenosine-3’,5’-cyclic monophosphorothioate: A modified cyclic nucleotide with distinct biological activities.
Uniqueness
2-Chloroadenosine-3’,5’-cyclic monophosphate sodium salt is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C10H10ClN5NaO6P |
|---|---|
分子量 |
385.63 g/mol |
IUPAC名 |
sodium;6-(6-amino-2-chloropurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11ClN5O6P.Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,14,15);/q;+1/p-1 |
InChIキー |
MWJRNVCKDZDUNH-UHFFFAOYSA-M |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)Cl)N)O)OP(=O)(O1)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


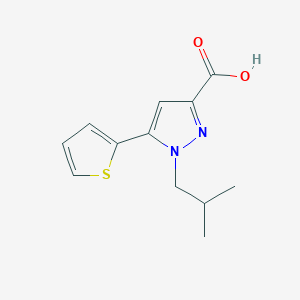

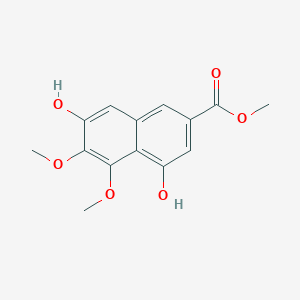
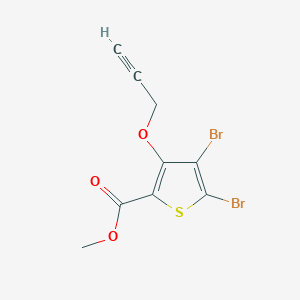
![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)

![4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12073387.png)


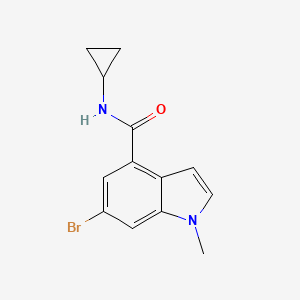

![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)
